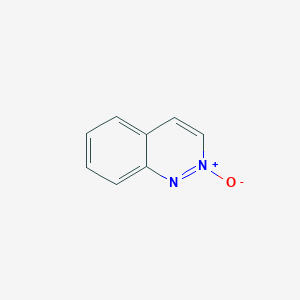

Cinnoline 2-oxide

Description

Overview of Cinnoline (B1195905) Derivatives in Academic Research

Cinnoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in academic and industrial research. pnrjournal.comwikipedia.org The cinnoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. mdpi.com These compounds have been the subject of numerous studies, revealing a broad spectrum of pharmacological properties, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, and antitumor activities. mdpi.comnih.govresearchgate.net The wide-ranging therapeutic potential has led to the inclusion of some cinnoline derivatives in clinical trials. mdpi.com The rich chemistry and significant biological profile of the cinnoline framework continue to drive research into the synthesis of new derivatives and the exploration of their structure-activity relationships. researchgate.netresearchgate.net

Significance of N-Oxidation in Heterocyclic Compound Studies

The introduction of an N-oxide functionality to a heterocyclic compound is a pivotal chemical modification that significantly influences its physicochemical and biological properties. nih.govnih.gov This process, known as N-oxidation, can alter the electronic distribution within the aromatic system, thereby modifying the compound's reactivity towards both electrophiles and nucleophiles. nih.govmasterorganicchemistry.com The N-oxide group, being a strong hydrogen bond acceptor, can also enhance a molecule's solubility and its ability to interact with biological targets. nih.gov Historically viewed as metabolic byproducts, heterocyclic N-oxides are now recognized as an important class of compounds in their own right, with applications in medicinal chemistry and materials science. nih.govresearchgate.netsioc-journal.cn The modification can lead to improved therapeutic outcomes or even new biological activities not present in the parent heterocycle. nih.gov

Scope and Focused Research Areas of Cinnoline 2-Oxide

The research concerning this compound has been specifically focused on its synthesis, chemical reactivity, and identification as a metabolic product. As one of the two possible mono-N-oxides of cinnoline, its chemistry is often compared and contrasted with that of its isomer, Cinnoline 1-oxide. Investigations have delved into its behavior in various chemical reactions, providing insights into the influence of the N-oxide group's position on the molecule's reactivity. A notable area of study has been its formation through the microbial metabolism of cinnoline, highlighting its potential relevance in biological systems. oup.com

Chemical Properties and Synthesis of this compound

Synthesis and Formation

This compound, along with its isomer Cinnoline 1-oxide, can be prepared by the oxidation of cinnoline using various oxidizing agents. thieme-connect.de Common reagents for N-oxidation of nitrogen-containing heterocycles include hydrogen peroxide and peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). researchgate.netrsc.org

A significant finding is the formation of this compound through the metabolism of cinnoline by certain fungi. Cultures of Cunninghamella elegans and Aspergillus niger have been shown to oxidize cinnoline to a mixture of Cinnoline 1-oxide and this compound. oup.com In these microbial transformations, the ratio of Cinnoline 1-oxide to this compound produced was found to be approximately 1.0:1.6. oup.com

Reactivity with Electrophiles and Nucleophiles

The presence of the N-oxide group at the 2-position modifies the electron density of the cinnoline ring system, thereby influencing its reactivity towards electrophilic and nucleophilic reagents. The pyrimidine (B1678525) ring in quinazoline, an isomer of cinnoline, generally resists electrophilic substitution. wikipedia.org In contrast, the N-oxide group in heterocyclic compounds can render the ring more susceptible to both electrophilic and nucleophilic attack. nih.gov

Spectroscopic Data of this compound

UV/Visible and Mass Spectrometry Data

Spectroscopic analysis has been crucial in the identification and characterization of this compound, particularly in metabolic studies. The UV/visible absorption spectrum and mass spectrometry data distinguish it from its 1-oxide isomer.

Table 1: Spectroscopic Data for Cinnoline N-Oxides

| Compound | UV λmax (nm) | Mass Spectra (m/z) |

|---|---|---|

| Cinnoline 1-oxide | 229, 304, 313, 351, 366 | 146 [M+•], 130 (M+-O), 116 (M+-NO), 102 (M+-N2O) |

| This compound | 261, 306, 351, 360 | 146 [M+•], 130 (M+-O), 116 (M+-NO), 102 (M+-N2O) |

Data obtained from the analysis of metabolites from Cunninghamella elegans and Aspergillus niger. oup.com

NMR Spectroscopy Data

While detailed NMR data for the parent this compound is not extensively reported in readily available literature, the ¹H NMR spectrum of the parent cinnoline in CDCl₃ provides a reference for the shifts of the protons in the ring system.

Table 2: ¹H NMR Data for Cinnoline

| Proton | Chemical Shift (ppm) |

|---|---|

| H-3 | 9.304 |

| H-4 | 8.194 |

| H-5 | 8.021 |

| H-6 | 7.880 |

| H-7 | 7.977 |

| H-8 | 8.459 |

Solvent: CDCl₃. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

2-oxidocinnolin-2-ium |

InChI |

InChI=1S/C8H6N2O/c11-10-6-5-7-3-1-2-4-8(7)9-10/h1-6H |

InChI Key |

AJWWAZZHNBBRPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C[N+](=N2)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Cinnoline N Oxides

Strategies for Direct N-Oxidation of Cinnoline (B1195905) Scaffolds

The most straightforward method for preparing cinnoline N-oxides involves the direct oxidation of the nitrogen atoms within the cinnoline ring. This approach is contingent on the stability of the cinnoline substrate under oxidative conditions and the ability to control the regioselectivity of the oxidation.

The cinnoline scaffold possesses two nitrogen atoms, N-1 and N-2, which are not electronically equivalent, leading to potential regioselectivity during N-oxidation. The oxidation of cinnoline with reagents like hydrogen peroxide in acetic acid typically yields cinnoline 2-oxide. rsc.org The preference for oxidation at the N-2 position is a key characteristic of this reaction.

In a study on the nitration of this compound, the starting material was prepared and then subjected to nitration with a mixture of nitric and sulfuric acids. jst.go.jp This subsequent reaction yielded a mixture of 5-nitrocinnoline (B3350679) 2-oxide, 6-nitrocinnoline (B3356039) 2-oxide, and 8-nitrocinnoline (B1626358) 2-oxide, demonstrating that the N-oxide group directs the electrophilic substitution to the benzo ring. jst.go.jp The regioselectivity of the initial N-oxidation itself is influenced by the electronic properties of the nitrogen atoms, with N-2 being more susceptible to oxidation in many cases. The precise control over which nitrogen atom is oxidized can be influenced by the specific oxidizing agent used and the presence of substituents on the heterocyclic ring, which can alter the electron density at each nitrogen. nih.gov

Cyclization-Based Syntheses of Cinnoline N-Oxide Frameworks

An alternative and widely employed strategy for constructing these heterocycles is through the cyclization of acyclic precursors. This is particularly prevalent for the synthesis of benzo[c]cinnoline (B3424390) N-oxides, which are typically formed via the reductive cyclization of substituted 2,2'-dinitrobiphenyls. vanderbilt.edutandfonline.com

The mechanism for the reductive cyclization of 2,2'-dinitrobiphenyls is believed to proceed through a complex sequence initiated by a single-electron transfer (SET) to the nitro groups. capes.gov.brnih.gov This initial electron transfer, often from a metal reductant or an organic species, generates a nitroarene radical anion. unimi.itchemrxiv.org This highly reactive intermediate undergoes further reduction and rearrangement. The process involves the partial reduction of both nitro groups, setting the stage for the intramolecular cyclization. capes.gov.br The electrochemical reduction of nitroarenes is well-established to begin with a single-electron transfer, and this principle extends to chemical reductions where transition metal complexes or other reducing species act as the electron donors. unimi.itnih.gov

Following the initial SET events, the nitro groups are sequentially reduced to nitroso (-NO) and hydroxylamino (-NHOH) functionalities. researchgate.netnih.gov The key bond-forming step is the intramolecular condensation between a nitroso group on one phenyl ring and a hydroxylamino group on the other. vanderbilt.eduresearchgate.net This condensation reaction directly forms the N-oxide (azoxy) bridge of the benzo[c]cinnoline N-oxide framework. vanderbilt.educapes.gov.br The observation of these N-oxides as major products in many reductive cyclization reactions provides strong evidence for this mechanistic pathway, with transient species matching the proposed nitrosohydroxylamine intermediates being detected in some cases. vanderbilt.edu

The choice of reducing agent and the specific reaction conditions are critical in determining the final product of the reductive cyclization of 2,2'-dinitrobiphenyls. Different reagents can favor the formation of the N-oxide, the fully deoxygenated benzo[c]cinnoline, or the completely reduced 2,2'-diaminobiphenyl.

| Reducing System | Typical Substrate | Primary Product(s) | Key Observations & Conditions | Reference |

|---|---|---|---|---|

| Zn/CaCl₂ | 2,2'-Dinitrobiphenyl (B165474) derivatives | Benzo[c]cinnoline N-oxides | Reaction in ethanol (B145695). Yields can be scale-dependent (e.g., 84% on 0.50 mmol scale, 63% on 1.00 mmol scale). The process can involve a reduction-oxidation-cyclization sequence. | vanderbilt.edu |

| Raney Nickel / Hydrazine (B178648) | 2,2'-Dinitrobiphenyl | Benzo[c]cinnoline or Benzo[c]cinnoline N-oxide | Product outcome depends on conditions. Under basic conditions (e.g., 1% NaOH in ethanol), N-oxides and the deoxygenated cinnoline are formed. Catalyst activity is crucial; active Raney Ni can lead to the fully reduced diamine. | vanderbilt.edutandfonline.comlookchem.com |

| Na₂Sₓ / Na₂S | 2,2'-Dinitrobiphenyl | Benzo[c]cinnoline N-oxide | A common reagent for selectively forming the N-oxide. The reaction is often performed in aqueous ethanol. This method was used to prepare the N-oxide from 2,2'-dinitrobiphenyl. | vanderbilt.edutandfonline.comrsc.org |

Zn/CaCl₂: This system, typically used in ethanol, is effective for converting dinitrobiphenyls into benzo[c]cinnoline N-oxides in good yields. vanderbilt.edu Interestingly, the reaction can be sensitive to scale and aeration, with studies showing that the reaction may proceed through the full reduction to an amino derivative before an oxidative cyclization occurs. vanderbilt.edu

Raney Nickel: Often used in combination with hydrazine hydrate (B1144303) in ethanol, Raney Nickel is a versatile reducing agent for this transformation. tandfonline.comrjpbcs.com The outcome is highly dependent on the reaction conditions. For instance, under neutral conditions, full reduction to the diamine may occur, whereas the presence of a base like NaOH promotes the formation of benzo[c]cinnoline N-oxides and their deoxygenated counterparts. vanderbilt.edu The activity and composition of the Raney Nickel catalyst itself can also dictate the product distribution. lookchem.com

Na₂Sₓ (Sodium Polysulfide): The use of sodium sulfide (B99878) or polysulfide in aqueous ethanol is a classic and reliable method that often selectively yields the benzo[c]cinnoline N-oxide. tandfonline.comrsc.org This reagent provides a milder reduction that tends to stop at the N-oxide stage without proceeding to the fully deoxygenated cinnoline.

Role of Hydroxylamino and Nitroso Intermediates

Annulation Reactions Forming Cinnoline N-Oxides

Annulation, or ring-forming, reactions are a cornerstone in the synthesis of heterocyclic compounds, including cinnoline N-oxides. researchgate.net These methods build the core heterocyclic structure from more simple, often acyclic, precursors.

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the efficient construction of complex molecules. researchgate.neteurekaselect.comeurekaselect.com Several metal-catalyzed methods have been developed for the synthesis of cinnolines and their N-oxide derivatives, offering high efficiency and functional group tolerance. researchgate.netsemanticscholar.org

Rhodium(III)-catalyzed C-H activation and annulation reactions have proven particularly effective. rsc.org For instance, the reaction of azobenzenes with diazo compounds, catalyzed by a rhodium(III) complex, provides a direct route to functionalized cinnolinium salts. researchgate.net This process involves the initial C-H alkylation followed by a Lewis acid-mediated cyclization. researchgate.net Similarly, Rh(III)-catalyzed coupling of azo substrates with α-diazocarbonyl compounds yields cinnoline derivatives under mild, redox-neutral conditions. rsc.org Another approach involves the Rh(III)-catalyzed annulation of N-nitrosoanilines with iodonium (B1229267) ylides. mdpi.com The versatility of rhodium catalysis is further highlighted by the synthesis of pyrazolo[1,2-a]cinnolines from pyrazolidinones and iodonium ylides, which proceeds under oxidant-free conditions. mdpi.com Iridium catalysts have also been employed in the synthesis of related fused cinnoline systems like pyrazolo[1,2-α]cinnolines from pyrazolones and sulfoxonium ylides. acs.org

Palladium-catalyzed reactions also represent a significant strategy. For example, 3,4-disubstituted cinnolines can be prepared through the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes. researchgate.net While not always directly yielding N-oxides, these methods for creating the core cinnoline structure are often foundational.

The table below summarizes key metal-catalyzed annulation reactions leading to cinnoline or related N-heterocyclic systems.

| Catalyst System | Reactants | Product Type | Key Features |

| [Cp*RhCl₂]₂/AgSbF₆ | N-Nitrosoanilines & Iodonium Ylides | Annelated Cinnolines | C-H Annulation mdpi.com |

| Rh(III) | Azo Substrates & α-Diazocarbonyls | Cinnolines | Redox-neutral, mild conditions rsc.org |

| Rh(III) | Azobenzenes & Diazo Compounds | Cinnolinium Salts | C-H activation, Lewis acid mediation researchgate.net |

| Palladium Catalyst | 2-Iodophenyltriazenes & Internal Alkynes | 3,4-Disubstituted Cinnolines | Annulation of functionalized precursors researchgate.net |

| Iridium(III) | Pyrazolones & Sulfoxonium Ylides | Pyrazolo[1,2-α]cinnolines | Cascade annulation acs.org |

This table presents data on the synthesis of cinnoline and its fused derivatives, which are structurally related to this compound.

While metal-catalyzed methods are powerful, metal-free alternatives are increasingly sought after to avoid potential metal contamination in products and reduce costs. rsc.org These approaches often rely on the inherent reactivity of the precursors under specific reaction conditions.

One notable metal-free method involves the reductive cyclization of 2,2′-dinitrobiphenyls. Treatment with reagents like sodium sulfide (Na₂Sₓ) or sodium hydrosulfide (B80085) (NaHS) can induce a reductive coupling to form benzo[c]cinnoline N-oxides. researcher.life This reaction proceeds through a radical mechanism and can be highly efficient. For example, using NaHS, the reaction can be completed in as little as 20 minutes under ambient conditions. researcher.life

Another strategy is the umpolung cyclization of o-nitro chalcones using hydrazine (N₂H₄·H₂O) under basic conditions to construct quinoline (B57606) N-oxides, a related class of N-heterocyclic oxides. sci-hub.se This transition-metal-free approach features mild conditions and generates nitrogen gas as the primary byproduct. sci-hub.se The mechanism involves the formation of a hydrazone, which, after deprotonation and double-bond migration, creates a carbanion that intramolecularly attacks the nitro group to form the N-oxide ring. sci-hub.se

Multicomponent reactions offer an efficient, metal-free route to cinnoline derivatives. A formal [2+2+2] cycloaddition involving arynes, tosylhydrazine, and α-bromo ketones can form the cinnoline ring in a single step under mild conditions. researchgate.net

Metal-Catalyzed Annulation Methodologies

Photochemical Cyclization Strategies for Related N-Oxide Systems

Photochemistry offers unique pathways for the synthesis and rearrangement of heterocyclic N-oxides. researchgate.net The irradiation of aromatic amine N-oxides can lead to a variety of products through complex reaction mechanisms, often involving transient intermediates like oxaziridines. acs.orgumich.edu While specific examples for the direct synthesis of this compound via photochemical cyclization are not prevalent, the photochemistry of related azoxy compounds and other N-oxides provides valuable insight. acs.orgnih.gov

For instance, azoxy compounds are known to undergo photochemical rearrangements. nih.gov The irradiation of azoxybenzenes can lead to cyclization products. Similarly, the photochemistry of pyrimidine (B1678525) N-oxides has been studied, revealing rearrangements that involve initial electrocyclization of the oxygen atom to a carbon atom of the ring. These reactions often proceed through excited singlet or triplet states, and the outcome can be influenced by the solvent and the presence of sensitizers.

A photochemical method for the direct synthesis of 1H-pyrazoles from pyridazine (B1198779) N-oxides has been developed, highlighting the strategic use of photoinduced ring-opening reactions of 1,2-diazine N-oxides for preparing other nitrogen heterocycles. researchgate.net Theoretical studies on simpler systems like methyleneamine N-oxide suggest that photochemical electrocyclization to form an oxaziridine (B8769555) ring is a key step, involving participation from the oxygen σ lone-pair electrons. oup.comoup.com These studies of related systems suggest the potential for developing photochemical routes to cinnoline N-oxides from suitably designed precursors.

Regioselective Synthesis of Substituted Cinnoline N-Oxides

The control of regioselectivity is a critical aspect of synthesizing substituted heterocycles. In the context of cinnoline N-oxides, this pertains to controlling the position of substituents on the carbocyclic and heterocyclic rings, as well as the selective formation of the N1-oxide versus the N2-oxide.

One-pot, three-component reactions have been developed for the regioselective synthesis of substituted 7,8-dihydrocinnolin-5(6H)-ones from arylglyoxals, 1,3-diones, and hydrazine hydrate. researchgate.netresearchgate.net The regioselectivity in these cases is dictated by the inherent reactivity of the starting materials.

In the synthesis of benzo[c]cinnoline N-oxides from chlorinated 2,2′-dinitrobiphenyls, the position of the chlorine atom can direct the regioselectivity of the cyclization. Similarly, in the synthesis of substituted quinoline N-oxides, copper-catalyzed methods have been shown to allow for the regioselective introduction of alkyl, aryl, and alkenyl substituents at the C2-position directly from the corresponding N-oxide. nih.gov While this is a functionalization of a pre-formed N-oxide, it demonstrates the ability to achieve high regioselectivity in this class of compounds. The choice of catalyst and additives, such as magnesium chloride or lithium fluoride, is crucial for achieving high chemoselectivity and regioselectivity. nih.gov

The formation of either Cinnoline 1-oxide or this compound can be influenced by the cyclization precursor. For example, the cyclization of 2-alkynyl-2-hydroxy-azoxybenzenes can be directed to selectively form one isomer over the other, depending on whether the reaction is metal-catalyzed or metal-free.

Novel Synthetic Routes for Cinnoline N-Oxides from Precursors

The development of novel synthetic routes often focuses on using new precursors or catalytic systems to improve efficiency, scope, and sustainability. eurekaselect.comeurekaselect.com

A significant recent development is the use of 2-alkynyl-2-hydroxy-azoxybenzenes as precursors for cinnoline N-oxides. These precursors can undergo either rhodium-catalyzed or metal-free cyclization to afford Cinnoline 2-oxides. The metal-catalyzed pathway provides a powerful tool for constructing the cinnoline N-oxide core.

Another innovative approach is the reductive coupling of 2,2'-dinitrobiphenyls using NaHS, which provides a rapid and scalable method for producing benzo[c]cinnoline N-oxides. researcher.life This method is notable for its efficiency and use of readily available reagents.

The synthesis of cinnoline-isoxazole hybrid scaffolds represents a novel strategy where the cinnoline core is built first, followed by the construction of the isoxazole (B147169) ring. rsc.orgnih.gov This involves reacting o-amino acetophenones to form a cinnolin-4(1H)-one, which is then reacted with an oxime derivative to furnish the final hybrid molecule. rsc.org

Green Chemistry and Sustainable Approaches in Cinnoline N-Oxide Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are increasingly being applied to the synthesis of heterocyclic compounds. mdpi.comresearchgate.netnih.govmdpi.com This includes the use of greener solvents, catalyst-free conditions, and energy-efficient methods. rsc.orgresearchgate.net

The electrochemical reduction of 2,2'-dinitrobiphenyl is presented as a green and efficient method for synthesizing benzo[c]cinnolines. researchgate.net This approach avoids the use of stoichiometric chemical reductants, which often generate significant waste. The use of water as a solvent in some synthetic protocols for N-heterocycles is another hallmark of a green approach. mdpi.com

One-pot, multicomponent reactions are inherently atom-efficient and can reduce waste by minimizing intermediate purification steps. The one-pot synthesis of dihydrocinnolinones is an example of such a green protocol. eurekaselect.comresearchgate.net

Catalyst-free reactions, such as the synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite (B80452) in ethanol and water, represent a significant step towards sustainable chemistry. rsc.org These methods eliminate the need for potentially toxic and expensive metal catalysts. rsc.org The development of protocols that use reusable catalysts or operate in environmentally benign solvents like water or ethanol is a key focus in the sustainable synthesis of N-heterocyclic oxides. mdpi.commdpi.com

The table below highlights some green and sustainable approaches for the synthesis of N-heterocycles.

| Green Approach | Synthetic Method | Target Compound Class | Key Sustainable Feature |

| Electrochemistry | Reductive cyclization of 2,2'-dinitrobiphenyl | Benzo[c]cinnolines | Avoids chemical reductants researchgate.net |

| One-Pot Reaction | Three-component reaction of arylglyoxals, diones, and hydrazine | Dihydrocinnolinones | Atom economy, reduced workup eurekaselect.comresearchgate.net |

| Catalyst-Free | Reaction with tert-butyl nitrite | 1,2,3-Triazole-N-oxides | Avoids metal catalysts rsc.org |

| Green Solvents | Various reactions in water or ethanol | N-Heterocycles | Use of environmentally benign solvents mdpi.com |

Reactivity and Transformation Pathways of Cinnoline N Oxides

Oxidation Reactions of Cinnoline (B1195905) N-Oxides

The oxidation of Cinnoline N-oxides can lead to the formation of highly conjugated and functionalized cinnolinium salt derivatives. These reactions typically involve either chemical or electrochemical methods to achieve the oxidation of the heterocyclic system.

The oxidation of cinnoline derivatives is a key method for accessing cinnolinium salts. While direct oxidation of Cinnoline 2-oxide to a cinnolinium salt is a conceptually straightforward process, many synthetic strategies involve the oxidation of related precursors. For instance, an efficient method for synthesizing benzo[c]cinnolinium salts involves the intramolecular cyclization of 2-azobiaryls, promoted by either copper(II) or electrochemical oxidation. nih.govacs.org This process has shown excellent functional group tolerance and high efficiency. nih.gov Rhodium(III)-catalyzed cascade oxidative coupling and cyclization reactions of Boc-arylhydrazines and alkynes have also been developed to produce cinnolinium salt derivatives. nih.gov

Another pathway involves the oxidation of dihydrocinnolines. Dihydrocinnoline can be oxidized to cinnoline using mercury(II) oxide. thieme-connect.de More specifically, 1,4-dihydrocinnolinium hexachloroantimonate can be oxidized to the corresponding cinnolinium tetrachloroantimonate. thieme-connect.de These methods highlight that the formation of the fully aromatic cinnolinium cation is an accessible and important transformation from various cinnoline precursors.

Electrochemical methods provide a powerful and controllable means for the synthesis of cinnolinium salts from appropriate precursors. The mechanism for the electrochemical synthesis of benzo[c]cinnolinium salts from 2-azobiaryls is proposed to initiate with the generation of a radical cationic intermediate through anodic oxidation. nih.gov This is followed by an intramolecular cyclization via nucleophilic addition. nih.gov A subsequent single-electron oxidation and deprotonation yield the final cinnolinium salt. nih.gov This process, which avoids harsh chemical oxidants, demonstrates high efficiency and functional group compatibility. nih.govacs.org

The proposed electrochemical oxidation mechanism can be summarized as follows:

Anodic Oxidation: The starting material, such as a 2-azobiaryl, undergoes a single-electron transfer at the anode to form a radical cation. nih.gov

Intramolecular Cyclization: The radical cation undergoes an intramolecular nucleophilic attack to form a cyclic intermediate. nih.gov

Oxidation and Deprotonation: The cyclic intermediate is further oxidized by a single electron and loses a proton to form the aromatic benzo[c]cinnolinium cation. nih.gov

Studies on the electrochemical behavior of benzo[c]cinnoline (B3424390) itself have also been conducted, providing insight into the redox properties of the core structure. researchgate.net

Formation of Cinnolinium Salts

Reduction and Deoxygenation Reactions of Cinnoline N-Oxides

The reduction of the N-oxide group is a fundamental transformation of this compound, leading to the parent cinnoline heterocycle. This deoxygenation can be achieved through various methodologies, and understanding the underlying mechanisms is crucial for developing selective and efficient reactions.

The reduction of Cinnoline N-oxides can proceed through different mechanistic pathways depending on the reagents and conditions employed. In the reductive cyclization of 2,2'-dinitrobiphenyls to form benzo[c]cinnolines, which can involve N-oxide intermediates, the process is a complex sequence of reduction-oxidation-cyclization steps. vanderbilt.edu The formation of the N=N bond can occur through the dimerization of two nitroso groups or via a base-promoted condensation of a nitroso and a hydroxylamino group, the latter leading to an N-oxide. vanderbilt.edu

Electrochemical studies of benzo[c]cinnoline-N-oxide reveal its reduction behavior at a mercury electrode. researchgate.netresearchgate.net In acidic media, the reduction occurs in two discrete steps, involving a total of six electrons (a two-electron wave followed by a four-electron wave), while in basic media, a single wave is observed. researchgate.net The proposed mechanism involves the reduction of the N-oxide and the diazine ring, ultimately leading to dihydrobenzo[c]cinnoline. researchgate.netresearchgate.net

A novel process for creating the benzo[c]cinnoline framework from 2,2'-dinitrobiphenyl (B165474) involves a partial reduction of the nitro groups, believed to proceed via a single-electron transfer (SET) mechanism to yield hydroxyamino and nitroso intermediates, which then cyclize. capes.gov.brresearchgate.net

Several methods have been developed for the selective removal of the oxygen atom from aromatic N-oxides, including this compound, to yield the corresponding N-heteroarene. These methods often feature mild conditions and high selectivity.

A notably efficient method for the deoxygenation of benzo[c]cinnoline N-oxide involves treatment with sodium ethoxide in ethanol (B145695) at elevated temperatures, affording benzo[c]cinnoline in a near-quantitative 96% yield. capes.gov.br A more general approach utilizes short-chain alcohols or benzyl (B1604629) alcohol as the solvent in the presence of a base like sodium alkoxide or sodium hydroxide (B78521), providing the deoxygenated products in high yields. researchgate.netresearchgate.net

Other effective reagents for the deoxygenation of various N-heteroarene N-oxides have been reported, which are applicable to the this compound system. These include:

Ruthenium(III) chloride (RuCl₃·xH₂O): This reagent provides an efficient, simple, and selective method for the deoxygenation of aromatic N-oxides. capes.gov.br

Triflic anhydride (B1165640) activation: Activation of quinoline-N-oxides with triflic anhydride, followed by reaction with thiourea, leads to a regioselective deoxygenative C-H functionalization. organic-chemistry.org This type of activation strategy could potentially be applied to this compound for selective transformations.

The table below summarizes some selective deoxygenation methodologies applicable to Cinnoline N-oxides.

| Reagent/System | Substrate | Product | Yield | Reference |

| Sodium ethoxide / Ethanol | Benzo[c]cinnoline N-oxide | Benzo[c]cinnoline | 96% | capes.gov.br |

| Alcohol / Base (e.g., Sodium alkoxide) | N-Heteroarene N-oxides | N-Heteroarenes | High | researchgate.netresearchgate.net |

| RuCl₃·xH₂O | Aromatic N-oxides | Deoxygenated aromatics | Excellent | capes.gov.br |

Mechanistic Studies of N-Oxide Reduction

Nucleophilic Substitution Reactions Involving Cinnoline N-Oxides

The N-oxide group in this compound activates the cinnoline ring system towards nucleophilic attack. This allows for substitution reactions that might not be feasible on the parent cinnoline.

A significant finding is that Cinnoline N(2)-oxide reacts directly with primary and secondary amines. researchgate.net This reaction, which can be conducted by prolonged heating or in the presence of an oxidant, results in the formation of 3-alkylaminocinnolines. researchgate.net This represents a case of nucleophilic substitution of a hydrogen atom at the C-3 position, a reaction not observed with cinnoline itself or Cinnoline 1-oxide. researchgate.net

Furthermore, substituted Cinnoline 2-oxides demonstrate reactivity in nucleophilic substitution. For example, 4-chlorocinnoline (B183215) 2-oxide can undergo nucleophilic displacement of the chlorine atom. researchgate.net In a related study, 4-(oxiran-2-ylmethoxy)cinnoline, prepared from 4-chlorocinnoline, reacts with amines. holzer-group.at This initially forms an amino alcohol, which can then rearrange via nucleophilic substitution by the amino nitrogen atom at the C-4 position of the cinnoline ring. holzer-group.at These examples underscore the enhanced electrophilicity of the cinnoline ring in the N(2)-oxide, facilitating the introduction of various functional groups through nucleophilic substitution pathways.

Regioselectivity in Amine-Mediated Substitutions

This compound exhibits distinct reactivity towards amines compared to its parent heterocycle, cinnoline, and its N(1)-oxide isomer. researchgate.net While cinnoline and cinnoline 1-oxide are generally unreactive towards alkylamines, this compound undergoes nucleophilic substitution of a hydrogen atom. researchgate.net Upon prolonged heating or in the presence of an oxidizing agent, this compound reacts with both primary and secondary amines to yield 3-alkylaminocinnolines. researchgate.net This selective functionalization at the C3 position highlights the activating effect of the N(2)-oxide group on the pyrimidine (B1678525) ring of the cinnoline scaffold.

C-H Functionalization Strategies on N-Oxide Scaffolds

The N-oxide group serves as a valuable directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the selective introduction of various substituents onto the heteroaromatic core. mdpi.comrsc.org This strategy has been extensively explored for quinoline (B57606) N-oxides and provides a framework for potential applications with this compound. mdpi.comrsc.org For instance, palladium-catalyzed C-H activation has been successfully employed for the C2-arylation of quinoline N-oxide. mdpi.com Similarly, rhodium-catalyzed systems have enabled the C2-alkylation of quinoline N-oxides. mdpi.com These methodologies, which leverage the coordinating ability of the N-oxide to direct the metal catalyst to a specific C-H bond, offer a powerful and atom-economical approach to constructing complex cinnoline derivatives. semanticscholar.orgrsc.orgacs.orgsci-hub.se The development of such strategies for this compound would provide efficient routes to novel functionalized cinnoline scaffolds. semanticscholar.org

Electrophilic Aromatic Substitution Reactions on Cinnoline N-Oxides

The N-oxide group significantly influences the outcome of electrophilic aromatic substitution reactions on the cinnoline ring system. The electron-donating nature of the N-oxide can activate the ring towards electrophilic attack, while also directing the incoming electrophile to specific positions.

Nitration Reaction Mechanisms and Regiochemistry

The nitration of this compound has been a subject of detailed investigation, revealing a complex dependence on reaction conditions. researchgate.netrsc.org Treatment of this compound with a mixture of nitric and sulfuric acids, or with potassium nitrate (B79036) in sulfuric acid, results in the formation of a mixture of 5-nitrocinnoline (B3350679) 2-oxide, 6-nitrocinnoline (B3356039) 2-oxide, and 8-nitrocinnoline (B1626358) 2-oxide. researchgate.netjst.go.jp

The regiochemistry of the nitration is sensitive to the acidity of the medium. rsc.org As the concentration of sulfuric acid increases, the proportion of 5- and 8-nitro isomers increases, while the formation of the 6-nitro isomer decreases. rsc.org This observation suggests that the nitration can proceed through two distinct pathways involving either the free base (this compound) or its conjugate acid (the 2-hydroxycinnolinium cation). rsc.org It is proposed that the 6-nitro derivative arises primarily from the nitration of the free base, whereas the 5- and 8-nitro isomers are formed mainly from the nitration of the protonated species. rsc.org

| Nitrating Agent | Products |

| HNO₃/H₂SO₄ | 5-nitrothis compound, 6-nitrothis compound, 8-nitrothis compound researchgate.netjst.go.jp |

| KNO₃/H₂SO₄ | 5-nitrothis compound, 6-nitrothis compound, 8-nitrothis compound researchgate.netjst.go.jp |

| Benzoyl nitrate | 5-nitrothis compound researchgate.netjst.go.jp |

In strongly acidic media, such as a mixture of nitric and sulfuric acids, the active electrophile is the nitronium ion (NO₂⁺). rsc.orgcdnsciencepub.com The nitration of aromatic compounds under these conditions is a classic example of an electrophilic aromatic substitution reaction. google.com The mechanism involves the attack of the nitronium ion on the electron-rich aromatic ring to form a Wheland intermediate, which then loses a proton to restore aromaticity. rsc.org In the case of this compound, the nitration of its conjugate acid likely proceeds through this nitronium ion pathway, leading to substitution at the 5- and 8-positions. rsc.orgrsc.org

Under certain conditions, particularly in less acidic media, nitrous acid (HNO₂) can act as a catalyst in nitration reactions. rushim.runih.gov This catalytic cycle often involves the formation of dinitrogen trioxide (N₂O₃), which can then act as the nitrosating agent. While the direct role of nitrous acid catalysis in the nitration of this compound is not explicitly detailed in the provided context, it is a known phenomenon in the nitration of other activated aromatic systems. rushim.runih.gov The formation of nitrous acid can sometimes be autocatalytic, as some aromatic compounds can be oxidized by nitric acid, producing more nitrous acid. rushim.ru

Nitronium Ion Pathway

Rearrangement Reactions of Cinnoline N-Oxides

Cinnoline N-oxides can undergo various rearrangement reactions, often promoted by heat, light, or chemical reagents, leading to the formation of new heterocyclic systems. thieme-connect.de For example, the reaction of 2-phenylisatogen (B154749) with ethanolic ammonia (B1221849) at high temperature and pressure leads to the formation of 3-phenylcinnolin-4-ol 1-oxide, which is a structural isomer of a substituted cinnoline N-oxide. thieme-connect.de While specific rearrangement reactions focusing solely on this compound are not extensively detailed in the provided search results, the general reactivity patterns of heteroaromatic N-oxides suggest that such transformations are plausible. researchgate.net For instance, the reaction of Cinnoline 2-oxides with phenylmagnesium bromide has been investigated, indicating the potential for rearrangements and other complex transformations. jst.go.jp

Photo-Induced Rearrangements (e.g., Photo-Smiles Rearrangement)

The photochemistry of aromatic N-oxides is a rich field characterized by complex rearrangements, often proceeding through high-energy intermediates. While specific studies on the Photo-Smiles rearrangement of this compound are not extensively detailed, the behavior of analogous heterocyclic N-oxides provides significant insight into potential reaction pathways.

The photochemical reactions of aromatic N-oxides, such as those of quinoline and pyrimidine, are known to involve the formation of a transient, high-energy oxaziridine (B8769555) intermediate. ohiolink.edu This bicyclic species is typically not isolated but serves as a crucial branchpoint for subsequent transformations. Depending on the substrate and reaction conditions, this intermediate can lead to either ring contraction or ring expansion. nih.gov For instance, the irradiation of quinoline N-oxides can yield benzoxazepines, and subsequent acid-promoted rearrangement affords N-acylindoles, constituting a net ring contraction. nih.gov This process has been found to be general for a wide range of quinoline N-oxides with varying substitution patterns. nih.gov

In a similar vein, other photochemical reactions have been observed for related N-oxide systems. The triplet states of isoquinoline (B145761) N-oxide and benzo[c]cinnoline N-oxide are capable of reacting with hydrogen atom donors like hydroquinone (B1673460). ohiolink.edu Furthermore, irradiation of 4-dimethylaminoazobenzene N-oxide in sulfuric acid results in cyclodehydrogenation to produce 2-dimethylaminobenzo[c]cinnoline. publish.csiro.au Preliminary photochemical studies on cinnoline N-oxide itself in the presence of a strong base did not show the ring-opening reactions observed for pyridine (B92270) N-oxides, suggesting that this particular pathway may be selective. scispace.com The photoreduction of benzo[c]cinnoline 5-oxide via electron transfer is possible but is generally slower than competing rearrangement reactions. researchgate.net

The lifetimes of the excited singlet states (S1) and the fluorescence quantum yields of aromatic N-oxides are often governed by the reversible formation of the oxaziridine intermediate. ohiolink.edu

Electrochemistry-Driven Migratory Cyclizations

Electrochemical methods provide a powerful tool for initiating unique chemical transformations, including cyclizations and rearrangements, by generating reactive intermediates such as radical ions. The electrochemical behavior of benzo[c]cinnoline N-oxide has been investigated, revealing its capacity to participate in electrocatalytic processes. tandfonline.comresearchgate.netdicle.edu.tr

Studies involving glassy carbon electrodes modified with 2-benzo[c]cinnoline 6-oxide have been conducted to explore the electrocatalytic reduction of dioxygen. tandfonline.comdicle.edu.tr The mechanism is believed to proceed through the formation of a cation radical intermediate on the electrode surface. tandfonline.com The electrochemical reduction of benzo[c]cinnoline-N-oxide at a mercury electrode has also been observed, leading to multi-electron reduction waves. researchgate.net The final reduction product in these processes is typically the corresponding dihydrobenzo[c]cinnoline. researchgate.netresearchgate.net

While direct examples of electrochemistry-driven migratory cyclizations of this compound are specific, related systems demonstrate the principle. For instance, the electrosynthesis of cinnoline derivatives (not N-oxides) can proceed through a cascade of radical cyclization and migration. acs.orgrsc.org In one proposed mechanism, a radical cation is formed via single-electron oxidation, which then undergoes intramolecular cyclization and a Smiles-type rearrangement to yield the final product. rsc.org

Table 1: Electrochemical Reactions of Cinnoline and Benzo[c]cinnoline N-Oxides

| Compound/System | Method/Conditions | Observation/Product | Mechanism Highlights | Reference(s) |

|---|---|---|---|---|

| Benzo[c]cinnoline-N-oxide | Polarography (Mercury Electrode) | 2 and 4 electron reduction waves in acidic media | Reduction to dihydrobenzo[c]cinnoline | researchgate.net |

| 2-Benzo[c]cinnoline 6-oxide | Cyclic Voltammetry (Modified GC Electrode) | Electrocatalytic reduction of O₂ | Formation of a cation radical intermediate | tandfonline.com, dicle.edu.tr |

Intramolecular Ring Transformations (Expansion/Contraction)

Intramolecular ring transformations are a hallmark of heterocyclic N-oxide chemistry, particularly under photochemical conditions. These reactions allow for significant skeletal reorganization, providing pathways to different heterocyclic systems. As mentioned previously, these transformations often proceed via a transient oxaziridine intermediate formed upon photoexcitation.

Ring Contraction: This pathway typically involves the conversion of the six-membered N-oxide ring into a five-membered ring. For example, photo-irradiation of quinoline N-oxides can lead to N-acylindoles, which represents a net carbon deletion from the original scaffold. nih.gov Pyridine N-oxide itself can be photochemically converted into 2-formylpyrrole. In a biological context, the metabolism of certain pyridine-N-oxide-containing drugs has been shown to involve the contraction of the N-oxide ring to an N-hydroxy pyrrole. researchgate.net

Ring Expansion: This process involves the enlargement of the six-membered ring to a seven-membered ring. The photochemical rearrangement of quinoline N-oxide can yield a 1,3-benzoxazepine. nih.gov

While these ring expansion and contraction reactions are well-established for analogous N-oxides like those of pyridine and quinoline, specific studies detailing these transformations for this compound are limited in the available literature. However, the general principles suggest that this compound could potentially undergo similar rearrangements to yield novel heterocyclic structures.

Radical-Mediated Reactions of Cinnoline N-Oxides

Radical species play a crucial role in both the synthesis and reactivity of Cinnoline N-oxides. The formation of the related benzo[c]cinnoline N-oxide is often achieved through a process that involves radical intermediates. The partial reduction of 2,2'-dinitrobiphenyls can proceed via a single-electron transfer (SET) mechanism to generate hydroxyamino and nitroso groups. researchgate.netnih.govcapes.gov.br The subsequent cyclization is believed to occur through a radical mechanism involving a nitroso radical anion to form the N-N bond of the benzo[c]cinnoline N-oxide. researchgate.netnih.govcapes.gov.br This synthetic route can produce benzo[c]cinnoline N-oxide in high yields (e.g., 91%). researchgate.netcapes.gov.br

Once formed, Cinnoline N-oxides can also participate in radical reactions. Time-resolved spectroscopic studies have shown that the triplet excited state of benzocinnoline N-oxide reacts with hydroquinone through a hydrogen atom transfer mechanism, which is a form of proton-coupled electron transfer (PCET). ohiolink.edu This demonstrates the ability of the N-oxide to act as a radical abstractor when photochemically excited.

Furthermore, electrochemical methods can be used to generate radical intermediates from cinnoline precursors, leading to cascade radical cyclizations and migrations for the synthesis of cinnoline derivatives. acs.org

Solvent Effects on Cinnoline N-Oxide Reactivity

The choice of solvent can have a profound impact on the reaction pathways and product selectivity in the chemistry of Cinnoline N-oxides. This effect is particularly evident in both synthetic and rearrangement reactions.

A clear demonstration of solvent-directed reactivity is seen in the synthesis of benzo[c]cinnoline from 2,2'-dinitrobiphenyl. When the reaction is conducted in an alcohol solvent with an alkoxide base, the deoxygenated benzo[c]cinnoline is the primary product. researchgate.netcapes.gov.br In contrast, using water as the solvent with sodium hydroxide as the base leads to the formation of benzo[c]cinnoline N-oxide in high yield. researchgate.netcapes.gov.br This indicates that protic, hydroxylic solvents play a critical role in the final oxidation state of the product.

Solvent polarity also influences photochemical rearrangements. In the photochemistry of quinoline N-oxide, the formation of lactam products is particularly favorable in polar solvents like water. The yield of these products is observed to decrease when the reaction is carried out in less polar solvents such as acetone, which is attributed to the less favorable formation of a key bipolar intermediate. In the context of cycloaddition reactions to form cinnoline derivatives, solvent choice has been shown to affect reaction times and yields. rsc.org

Table 2: Influence of Solvent on Reaction Outcomes

| Reaction | Solvent/Base System | Predominant Product | Reference(s) |

|---|---|---|---|

| Cyclization of 2,2'-dinitrobiphenyl | Alcohol / Alkoxide | Benzo[c]cinnoline | researchgate.net, capes.gov.br |

| Cyclization of 2,2'-dinitrobiphenyl | Water / NaOH | Benzo[c]cinnoline N-oxide | researchgate.net, capes.gov.br |

| Photolysis of Quinoline N-oxide | Polar (e.g., Water) | Lactam formation is favored |

Acid-Base Properties and Protonation Studies

The introduction of an N-oxide functional group significantly alters the electronic properties and basicity of the parent cinnoline heterocycle. The pKa of the parent cinnoline is approximately 2.64. wikipedia.org Experimental and computational studies show that for cinnoline itself, electrophilic attack, including N-oxidation and protonation, occurs preferentially at the N2 position. thieme-connect.dethieme-connect.de This selectivity is attributed to the steric hindrance imposed by the peri-proton at the C8 position, which impedes access to N1. thieme-connect.dethieme-connect.de

This compound is, therefore, the product of oxidation at the more basic and sterically accessible nitrogen atom. The N-oxide group itself is a point of basicity and can be protonated. However, the introduction of the oxygen atom significantly withdraws electron density from the heterocyclic system, thereby reducing the basicity of the remaining nitrogen atom (N1).

Studies on analogous mono-N-oxides, such as those of pyrazine (B50134) and quinoxaline (B1680401), show that the first protonation occurs at the unoxidized nitrogen atom. pageplace.de This suggests that for this compound, any subsequent protonation after the oxygen itself would occur at N1, though this would be at a much lower pKa than the initial protonation of the parent cinnoline. This base-weakening effect is confirmed by electrochemical studies where a film of 2-benzo[c]cinnoline 6-oxide was specifically chosen for being "less basic" than its non-oxidized counterpart. tandfonline.comdicle.edu.tr

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cinnoline |

| Quinoline N-oxide |

| Pyrimidine N-oxide |

| Oxaziridine |

| Benzoxazepine |

| N-acylindole |

| Isoquinoline N-oxide |

| Benzo[c]cinnoline N-oxide |

| Benzo[c]cinnoline |

| 4-dimethylaminoazobenzene N-oxide |

| 2-dimethylaminobenzo[c]cinnoline |

| Pyridine N-oxide |

| Benzo[c]cinnoline 5-oxide |

| Benzo[c]cinnoline 6-oxide |

| Dihydrobenzo[c]cinnoline |

| ortho-Alkynyl acetophenone |

| 2-formylpyrrole |

| N-hydroxy pyrrole |

| 1,3-benzoxazepine |

| 2,2'-dinitrobiphenyl |

| Hydroquinone |

| Pyrazine mono-N-oxide |

Advanced Spectroscopic and Structural Elucidation of Cinnoline N Oxides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Cinnoline (B1195905) N-oxides. Multinuclear NMR studies, including ¹H, ¹³C, and nitrogen (¹⁴N or ¹⁵N) NMR, are essential for definitive structural assignment. holzer-group.atimpactfactor.org

Application of ¹H, ¹³C, and ¹⁴N NMR for Structural Assignment

The position of the N-oxide group in the cinnoline ring system profoundly influences the chemical shifts of the adjacent and nearby nuclei. In Cinnoline 2-oxide, the N-oxide at the N-2 position induces a significant downfield shift in the resonance of the ortho proton, H-3, due to its deshielding effect. Similarly, the carbon atoms in proximity to the N-oxide group, such as C-3 and C-4, exhibit characteristic shifts in the ¹³C NMR spectrum that are distinct from those in the corresponding 1-oxide isomer. holzer-group.at

Nitrogen NMR (¹⁴N or the more precise ¹⁵N) provides direct evidence of the electronic environment of the nitrogen atoms. holzer-group.atresearchgate.net In this compound, two distinct nitrogen signals are observed, corresponding to the pyridine-type N-1 and the N-oxide N-2. holzer-group.at The chemical shifts of these nitrogen atoms are highly diagnostic and differ substantially from those in Cinnoline 1-oxide, allowing for unambiguous isomer identification. holzer-group.at For instance, in related 4-substituted cinnoline N-oxides, the N-1 resonance appears around δ 14.1 ppm, while the N-oxide N-2 resonance is found further downfield at approximately δ 35.2 ppm. holzer-group.at

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Cinnoline N-Oxide Derivatives Note: Data is based on reported values for related substituted benzo[c]cinnoline (B3424390) oxides and serves as a representative example.

| Nucleus | Position | Typical Chemical Shift Range (ppm) | Key Observations for 2-Oxide | Reference |

| ¹H | H-3 | 8.0 - 8.8 | Significant downfield shift due to proximity to N-oxide. | holzer-group.at |

| ¹H | H-4 | 7.8 - 8.5 | Affected by N-oxide and any C-4 substituents. | holzer-group.at |

| ¹H | Benzenoid Protons | 7.5 - 8.4 | Less directly impacted but show distinct patterns. | |

| ¹³C | C-3 | 115 - 125 | Shifted compared to the parent cinnoline. | holzer-group.at |

| ¹³C | C-4 | 145 - 155 | Significantly affected by the N-oxide functionality. | holzer-group.at |

| ¹³C | C-4a | 125 - 135 | Bridgehead carbon with a characteristic shift. | |

| ¹³C | C-8a | 140 - 150 | Bridgehead carbon adjacent to N-1. |

Mechanistic Probing via Chemical Shift Analysis and Nuclear Overhauser Effect (NOE) Spectroscopy

Beyond simple structural assignment, NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy are powerful tools for confirming spatial relationships within the molecule. For a substituted this compound, an NOE would be observed between the protons of a substituent at the C-3 position and the H-4 proton, confirming their proximity. Conversely, in a Cinnoline 1-oxide, NOEs would be detected between a C-8 substituent and the H-1 proton. Such analyses provide indisputable evidence for the N-oxide's location. holzer-group.at

Mass Spectrometry Techniques for Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for gaining structural information through its characteristic fragmentation pattern. impactfactor.orgthieme-connect.de Under electron impact (EI) ionization, this compound is expected to exhibit a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 146.

The fragmentation pathway is highly diagnostic. A primary and characteristic fragmentation step for aromatic N-oxides is the loss of an oxygen atom ([M-O]⁺). researchgate.net This results in a prominent peak at m/z 130, corresponding to the radical cation of the parent cinnoline. This initial loss is a key feature that distinguishes it from other isomers. Following this, the fragmentation pattern mirrors that of cinnoline itself, which typically involves the sequential loss of stable neutral molecules. thieme-connect.de The cinnoline radical cation (m/z 130) first loses a molecule of nitrogen (N₂), leading to an ion at m/z 102 (not 104 as previously misidentified for benzyne), followed by the loss of acetylene (B1199291) (C₂H₂), producing a fragment at m/z 76. thieme-connect.de

Table 2: Expected Electron Impact Mass Spectrometry Fragmentation of this compound

| Ion/Fragment | m/z | Proposed Identity | Neutral Loss |

| [M]⁺ | 146 | This compound radical cation | - |

| [M-O]⁺ | 130 | Cinnoline radical cation | O |

| [M-O-N₂]⁺ | 102 | Phenylacetylene radical cation or isomer | N₂ |

| [M-O-N₂-C₂H₂]⁺ | 76 | Benzene radical cation or isomer | C₂H₂ |

Vibrational Spectroscopy (e.g., FTIR) for Functional Group and Bond Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and characterize the bonding within this compound by detecting the vibrational frequencies of its bonds. impactfactor.orgresearchgate.net The most diagnostic feature in the FTIR spectrum of an aromatic N-oxide is the N-O stretching vibration. This band typically appears in the 1200-1350 cm⁻¹ region and serves as strong evidence for the presence of the N-oxide functionality.

Other important absorption bands include the aromatic C-H stretching vibrations, which are typically observed above 3000 cm⁻¹, and the C=C and C=N ring stretching vibrations, which appear in the 1400-1650 cm⁻¹ region. mdpi.com The precise positions and patterns of these peaks create a unique "fingerprint" for the molecule, allowing for its identification and the characterization of its aromatic framework. researchgate.net

Table 3: Key FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

| Stretching | Aromatic C-H | 3000 - 3100 |

| Stretching | Aromatic C=C | 1450 - 1600 |

| Stretching | C=N | 1500 - 1650 |

| Stretching | N-O | 1200 - 1350 |

| Bending (Out-of-plane) | Aromatic C-H | 750 - 900 |

X-ray Crystallography for Solid-State Structural Determination

Molecular Conformation and Stereoelectronic Effects

The X-ray crystal structure would confirm the planar nature of the fused bicyclic cinnoline ring system. vanderbilt.edu The introduction of the N-oxide group, however, induces subtle but significant changes in the geometry compared to the parent cinnoline. These changes are a manifestation of stereoelectronic effects, where the electronic properties of the N-oxide group influence the molecular structure. researchgate.netacs.org

The strong electron-withdrawing nature of the N-oxide functionality alters the bond lengths within the pyridazine (B1198779) ring. The N-N bond and adjacent C-N bonds may be shortened or lengthened relative to the parent compound, reflecting changes in bond order and electron delocalization. researchgate.net Furthermore, the N-O bond length itself is a key parameter. In the crystal lattice, intermolecular interactions, such as π-π stacking or hydrogen bonding (if suitable functional groups are present), can influence the final observed conformation and packing arrangement. vanderbilt.eduresearchgate.net These detailed structural parameters are critical for understanding the molecule's reactivity, stability, and intermolecular behavior.

Crystal Packing and Intermolecular Interactions

A definitive crystal structure for the parent this compound has not been reported in the surveyed scientific literature. Consequently, a detailed analysis of its specific crystal packing and intermolecular interactions is not possible. However, crystallographic studies on substituted cinnoline N-oxides provide insight into the supramolecular chemistry of this class of compounds.

For instance, the crystal structure of 1-amino-10-propylthiobenzo[c]cinnoline 5N-oxide reveals a crystal lattice composed of antiparallel infinite chains of hydrogen-bonded molecules. thieme-connect.devanderbilt.edu In this derivative, one of the amino group's hydrogen atoms interacts with the azoxy bridge, with N-H···O and N-H···N distances of 2.198 Å and 2.550 Å, respectively. thieme-connect.de Such hydrogen bonding is a critical factor in the formation of stable, ordered crystal structures. thieme-connect.de

Understanding these interactions is crucial for crystal engineering, where the goal is to design new solid materials with desired properties by controlling the assembly of molecules in the crystalline state. researchgate.netrsc.org

Electronic Absorption and Emission Spectroscopy Studies

Detailed electronic absorption and emission spectra specifically for this compound are not extensively documented in readily accessible sources. However, studies on related cinnoline derivatives provide a general understanding of their photophysical properties.

The ultraviolet (UV) absorption spectra of cinnoline and its derivatives typically display between three and six absorption maxima in the 200–380 nm range. thieme-connect.de Aromatic ring-fused cinnoline derivatives, for example, exhibit weak absorptions from n–π* transitions between 400–450 nm and stronger absorptions from π–π* transitions at lower wavelengths (300–350 nm). biosynth.com The UV absorption of polycyclic cinnolines and their N-oxides has been a subject of study, indicating distinct spectral characteristics for this class of compounds. rsc.org For substituted benzo[c]cinnolinium salts, typical absorption bands are observed between 300 and 550 nm, with a strong band around 350–410 nm and a weaker band from 400 to 550 nm. acs.orgacs.org

Emission studies are less common, as cinnoline-based molecules are generally not fluorescent. ijper.org This lack of emission is often attributed to the efficient non-radiative deactivation of the excited state through photoisomerization of the azo (N=N) bond. ijper.org However, fluorescence can be induced in some derivatives. For example, certain benzo[c]cinnolinium salts with electron push-pull substituents have been shown to exhibit fluorescence. acs.org Furthermore, specifically designed fluorescent probes incorporating a cinnoline structure have been developed, where the formation of the benzo[c]cinnoline core from a non-fluorescent precursor leads to a bright fluorescent signal. rsc.org

Table 1: General Absorption Characteristics of Cinnoline Derivatives

| Derivative Class | Absorption Region | Transition Type | Reference |

|---|---|---|---|

| Aromatic ring-fused cinnolines | 400–450 nm | n–π* (weak) | biosynth.com |

| 300–350 nm | π–π* (strong) | biosynth.com | |

| Substituted benzo[c]cinnolinium salts | 350–410 nm | Strong absorption | acs.orgacs.org |

Correlation with Electronic Structure Calculations

Direct electronic structure calculations for this compound were not found in the surveyed literature. However, computational studies on related molecules are used to provide a theoretical foundation for their observed spectroscopic properties. Methods like Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and ZINDO calculations are employed to model the electronic transitions. vanderbilt.eduresearchgate.net

For substituted benzo[c]cinnolines, absorption spectra have been successfully correlated with the results of ZINDO calculations. vanderbilt.eduresearchgate.net These calculations help assign specific absorption bands to electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). vanderbilt.edu

In a study on substituted benzo[c]cinnolinium salts, TD-DFT calculations were used to analyze the nature of their electronic absorptions. acs.org The results indicated that while the longer wavelength absorptions were derived from intramolecular charge transfer (ICT), their oscillator strengths were very small. acs.org Similar computational analyses on other heterocyclic N-oxides, such as quinoxaline (B1680401) 1,4-dioxides, have also been used to predict their nonlinear optical (NLO) properties by calculating polarizabilities and hyperpolarizabilities. researchgate.net The correlation between the HOMO energy of ligands and the stability of resulting complexes has also been explored using DFT, demonstrating the predictive power of these computational methods. pnas.org

Fluorescence Quantum Yield Analysis

There is no documented fluorescence quantum yield for this compound in the reviewed scientific literature. As a general rule, the parent cinnoline scaffold and its simple derivatives are considered non-emissive or very weakly fluorescent. ijper.org The primary reason for this is the efficient de-excitation of the S1 excited state via non-radiative pathways, particularly through E/Z (trans/cis) photoisomerization of the N=N double bond. ijper.org

Fluorescence can be engineered into the cinnoline framework by structurally constraining the azo bond to prevent this isomerization, or by creating a push-pull electronic system that facilitates intramolecular charge transfer (ICT) upon excitation. ijper.org For example, a family of fluorescent probes based on a 2-amino-3′-dialkylaminobiphenyl core was developed, which condenses to form a fluorescent benzo[c]cinnoline product. rsc.orgresearchgate.net The quantum yields of these products vary significantly with substitution. An AZO-4 variant (an NMe2 and CN substituted cinnoline) had a quantum yield of less than 1%, while constraining the structure through ring fusion in other derivatives led to a remarkable increase in quantum yield to as high as 0.62. researchgate.net Similarly, a fused cinnoline/naphthalimide hybrid dye, "CinNapht," was reported to have a fluorescence quantum yield of up to 0.33. pnrjournal.com

These examples highlight that while this compound itself is not expected to be fluorescent, the cinnoline N-oxide core can be a component of highly emissive molecules when appropriately modified.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cinnoline |

| 1-amino-10-propylthiobenzo[c]cinnoline 5N-oxide |

| Current time information in Bangalore, IN.science-softcon.deoxadiazolo[3,4-c]cinnoline 5-oxide |

| R- Current time information in Bangalore, IN.science-softcon.deoxadiazolo[3,4-c]cinnoline mono-oxide |

| R- Current time information in Bangalore, IN.science-softcon.deoxadiazolo[3,4-c]cinnoline di-oxide |

| 7,8-diaza science-softcon.dehelicene |

| Benzo[c]cinnolinium salt |

| AZO-4 |

| CinNapht |

Theoretical and Computational Investigations of Cinnoline N Oxides

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of Cinnoline (B1195905) N-oxides. These computational tools model the behavior of electrons within the molecule, allowing for the prediction of its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a prevalent method for investigating the properties of heterocyclic compounds like Cinnoline N-oxides. This approach is favored for its balance of computational cost and accuracy in describing electronic systems. DFT calculations have been instrumental in exploring the frontier molecular orbitals (FMOs), which are key to understanding chemical reactivity.

A fundamental concept in FMO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. A smaller gap generally suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For Cinnoline N-oxides, the HOMO-LUMO gap helps predict their behavior in various chemical reactions. For instance, in reactions involving electrophilic attack, the distribution and energy of the HOMO are paramount, as this orbital is the primary site of electron donation. Conversely, the LUMO's characteristics govern the molecule's susceptibility to nucleophilic attack. While specific HOMO-LUMO gap values for Cinnoline 2-oxide are not extensively documented in readily available literature, the general principles of FMO analysis are routinely applied to related N-heterocycles to forecast their reactivity. This analysis allows chemists to derive several reactivity descriptors, as detailed in the table below.

Table 1: Key Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap implies higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a stable system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large energy gap. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to receive electrons. Soft molecules are more reactive. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

DFT calculations are a powerful tool for mapping out the entire energy landscape of a chemical reaction. This includes locating and characterizing the structures of reactants, products, intermediates, and, crucially, transition states (TS). By calculating the energy of these species, researchers can determine the activation energy barriers for different potential reaction pathways, thereby elucidating the most likely mechanism.

For instance, in the synthesis of the core cinnoline structure, DFT calculations have been used to investigate the complex mechanisms of cyclization reactions. These studies model the bond-forming and bond-breaking processes, providing a step-by-step view of the transformation. The mechanism of annulation of nitramines to form cinnoline oxides, for example, is understood to proceed via nitramine O-derivatives, a pathway supported by quantum chemical calculations that assess the energy parameters of various tautomers and intermediates.

HOMO-LUMO Gap Analysis and Reactivity Prediction

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods are also employed. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without using experimental parameters. They can offer very high accuracy but are computationally more demanding than DFT. Such methods have been applied to study related N-oxides, for example in the nitration of dithienopyridine N-oxide, where RHF/3-21G(*) level calculations were used to optimize structures and investigate orientation effects. rsc.org In studies of more complex systems, such as diradicals derived from Cinnoline N-oxide, ab initio calculations have been used to determine the singlet-triplet energy splitting. rsc.org

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a faster but generally less accurate alternative. While DFT remains the workhorse for many recent studies on cinnoline derivatives, these other methods contribute to a comprehensive theoretical understanding of their behavior.

Computational Modeling of Reaction Mechanisms

Computational modeling provides a dynamic picture of how reactions involving Cinnoline N-oxides occur. By simulating the reaction pathways, chemists can gain insights that guide synthetic strategies and explain experimental observations.

Pseudocoarctate and Pericyclic Pathway Investigations

A notable area of computational investigation has been the cyclization reactions that form the cinnoline ring system. Specifically, the competition between different mechanistic pathways has been a subject of detailed study. Two such pathways are the pericyclic and pseudocoarctate routes.

A pericyclic reaction involves a concerted reorganization of bonding electrons within a cyclic array of atoms. In contrast, a pseudocoarctate pathway is a non-concerted process characterized by a "coarctate" or compressed transition state, which is stabilized but does not proceed through a single concerted step.

Computational studies, primarily using DFT, have been essential in distinguishing between these subtle mechanisms. For example, in the cyclization of certain (2-ethynylphenyl)triazenes to form cinnolines, a key synthetic route, theoretical calculations have been performed to understand the mechanistic details. These studies propose that the thermal cyclization to yield a cinnoline likely occurs through a pericyclic pathway. DFT calculations predict the involvement of a zwitterionic dehydrocinnolinium intermediate along this path. These computational findings are often corroborated by experimental evidence, such as deuterium (B1214612) trapping studies, to build a cohesive mechanistic picture.

Radical Intermediate Simulations

The formation and behavior of radical intermediates are crucial in many reactions involving cinnoline N-oxides. Computational simulations have been employed to understand the mechanisms of these reactions. For instance, the reduction of 2,2′-dinitrobiphenyls to form benzo[c]cinnolines is believed to proceed through a single-electron transfer (SET) mechanism, generating hydroxylamino and nitroso groups as intermediates. capes.gov.br The subsequent cyclization to form the -N=N- bond is thought to occur via a radical mechanism involving the nitroso radical anion. capes.gov.br

In photoredox-catalyzed reactions, such as the ortho-alkylation of heterocycle N-oxides, radical intermediates are generated from precursors like acyl chlorides. nih.gov The regioselectivity of these reactions, often favoring the C2-position, is attributed to electrostatic interactions between the N-oxide and the radical precursor. nih.gov Density functional theory (DFT) calculations have been used to investigate the transition state barriers in such radical reactions, providing quantitative insights into the reaction kinetics. acs.org For example, in the photolysis of a related system, the transition state barrier for the formation of an imine radical was calculated to be approximately 4 kcal/mol. acs.org

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful tools for studying the flexibility and preferred three-dimensional structures of cinnoline derivatives. These methods can reveal the accessible conformational space and the relative energies of different conformers. researchgate.net For instance, the analysis of MD trajectories can identify the most stable conformations and the intramolecular interactions, such as hydrogen bonds, that stabilize them. researchgate.net

Crystal Structure Prediction and Polymorphism Studies

Predicting the crystal structure of a molecule is a challenging but important task, as the solid-state packing can significantly influence its physical properties. Computational methods for crystal structure prediction (CSP) aim to identify stable crystal packings by exploring the lattice energy surface. acs.org These methods often involve a global search for low-energy minima, which correspond to potential polymorphs. acs.org

For cinnoline N-oxide derivatives, CSP has been used to predict crystal packing, especially for energetic materials. rsc.orgcolab.ws The reliability of these predictions is often validated by comparing the computed structures with experimental X-ray diffraction data. acs.orgrsc.orgcolab.ws The analysis of predicted crystal structures can reveal key intermolecular interactions, such as hydrogen bonds and π-stacking, that govern the crystal packing. rsc.org

Application of Machine Learning in Cinnoline N-Oxide Research

Machine learning (ML) is an emerging tool in chemical research that can accelerate the discovery and optimization of new molecules. acs.org In the context of cinnoline N-oxides, ML models can be developed to predict various properties, such as biological activity or metabolic fate. researchgate.netmdpi.com For instance, ML algorithms like support vector machines and random forests have been used to build models for predicting drug-induced adverse reactions or the sites of metabolism for drug candidates. researchgate.netmdpi.com

These models are trained on datasets of known compounds and can then be used to predict the properties of new, untested molecules, thereby guiding synthetic efforts. acs.orgnih.gov The application of ML can be particularly useful in areas like identifying structural alerts for toxicity or predicting the drug-likeness of novel cinnoline derivatives. researchgate.net

Calculation of Thermodynamic and Kinetic Parameters

Computational chemistry provides a powerful framework for calculating the thermodynamic and kinetic parameters of reactions involving cinnoline N-oxides. Methods like density functional theory (DFT) can be used to determine the enthalpies and Gibbs free energies of reaction, as well as the activation energies of transition states. researchgate.netrsc.org

For example, the Arrhenius equation parameters (pre-exponential factor and activation energy) and other thermodynamic values like enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be derived from theoretical calculations. nih.govkoreascience.kr These calculated parameters are crucial for understanding reaction mechanisms and predicting reaction rates under different conditions. koreascience.kr For instance, DFT calculations have been used to compare the energetic profiles of competing reaction pathways, such as [2+2] versus [4+2] cycloadditions in reactions involving arynes and tetrazines. rsc.org

| Parameter | Description | Typical Calculation Method |

| ΔH‡ | Enthalpy of activation | DFT, QCISD(T) |

| ΔS‡ | Entropy of activation | DFT, QCISD(T) |

| ΔG‡ | Gibbs free energy of activation | DFT, QCISD(T) |

| E_a | Activation Energy | Arrhenius plot from calculated rate constants |

Molecular Docking Studies for Interaction Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. researcher.life This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level. nih.gov

Mechanistic Studies of Cinnoline N Oxide Interactions and Transformations

Elucidation of Intramolecular Cyclization Mechanisms

The formation of the cinnoline (B1195905) ring system often involves intramolecular cyclization as a key step. Several mechanistic pathways have been proposed and investigated for the formation of cinnoline N-oxides and their derivatives.

One prominent method for synthesizing benzo[c]cinnoline (B3424390) N-oxides involves the reductive cyclization of 2,2′-dinitrobiphenyls. vanderbilt.eduresearchgate.netnih.gov This process is believed to proceed through a single-electron transfer (SET) mechanism, leading to the partial reduction of the nitro groups to form hydroxylamino and nitroso intermediates. researchgate.netnih.gov Subsequent intramolecular condensation of these groups, often base-promoted, results in the formation of the N-N bond and the cinnoline N-oxide core. vanderbilt.edu The efficiency of this redox process can be influenced by the choice of reducing agent, with systems like zinc dust in the presence of CaCl₂ being effective. vanderbilt.edu

Another pathway involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine. Mechanistic studies suggest the initial formation of a 2-nitrosobenzaldehyde intermediate through an intramolecular redox reaction. This is followed by condensation with benzylamine, azo isomerization to a hydrazone, cyclization, and finally aromatization to yield the cinnoline product. nih.gov

Furthermore, the synthesis of benzo[c]cinnolines from 2,2'-diamino-1,1′-biaryls using a nitrite (B80452) source proceeds via diazotization followed by an intramolecular cyclization. researchgate.net This method tolerates various functional groups under mild conditions.